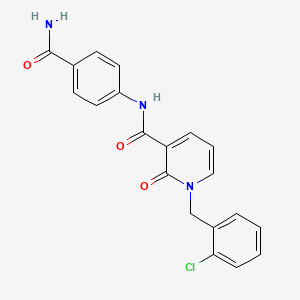![molecular formula C13H10N4O3S B2771963 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852136-04-0](/img/structure/B2771963.png)
3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide” is a chemical compound with the CAS Number: 1131580-31-8 . It has a molecular weight of 303.3 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H9N3O4S/c1-7-11(12(17)18)21-13-14-10(6-15(7)13)8-3-2-4-9(5-8)16(19)20/h2-6H,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 303.3 . Its IUPAC name is 3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Potency: Compounds related to 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, Gram-negative bacteria like Escherichia coli, and fungi including Candida albicans and Aspergillus niger. These findings highlight the potential of these compounds as leads for developing new antimicrobial agents (Dhiman et al., 2015).
Antituberculosis Activity
- Evaluation Against Mycobacterium tuberculosis: Certain imidazo[2,1-b]thiazole derivatives have been tested for their antituberculosis activity. Preliminary results revealed promising antimicrobial activities, with some compounds exhibiting significant inhibition against Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Güzeldemirci & Küçükbasmacı, 2010).
Antitumor and Anticancer Properties
- Potential Antitumor Agents: Research into guanylhydrazones derived from imidazo[2,1-b]thiazoles has shown that some compounds exhibit antitumor activity. Notably, certain derivatives were identified as inhibitors of the mitochondrial respiratory chain Complex III, inducing apoptosis in cancer cell lines. This suggests their potential application in cancer therapy (Andreani et al., 2005).
Anti-inflammatory and Analgesic Activities
- Investigation into Anti-inflammatory and Analgesic Effects: Imidazothiazole derivatives have been synthesized to evaluate their anti-inflammatory and analgesic activities. Findings indicate that certain new molecules possess significant cell viability and exhibit anti-inflammatory and analgesic properties, underscoring the therapeutic potential of these compounds in treating inflammation and pain (Soyer Can et al., 2021).
Antimycobacterial Agents
- Design and Synthesis for Antimycobacterial Activity: Novel imidazo[2,1-b]thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been designed and synthesized, showing potent in vitro antitubercular activity. This emphasizes the importance of structural modification in enhancing antimycobacterial efficacy and provides a basis for further development of antitubercular agents (Chitti et al., 2022).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities. Given the interest in imidazo[2,1-b]thiazole compounds in medicinal chemistry and drug design , “3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide” could be a candidate for future research in these areas.
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their antimycobacterial properties .
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of the target organism .
Biochemical Pathways
Similar compounds have been shown to selectively inhibit mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria .
Pharmacokinetics
Similar compounds have been designed and synthesized, and their in vitro antitubercular activity has been evaluated .
Result of Action
Similar compounds have shown dose-dependent antiproliferative effects against certain cell lines .
Action Environment
It’s known that the environment can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c1-7-11(12(14)18)21-13-15-10(6-16(7)13)8-3-2-4-9(5-8)17(19)20/h2-6H,1H3,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNPYTWCWAZPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
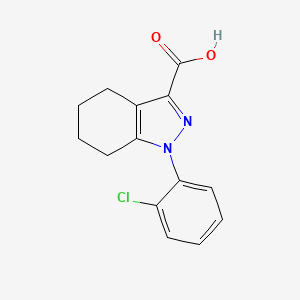
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2771882.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2771883.png)
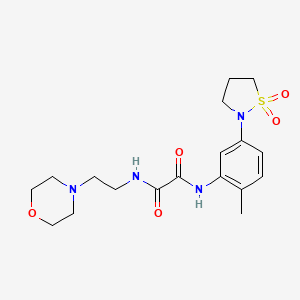
![2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771888.png)
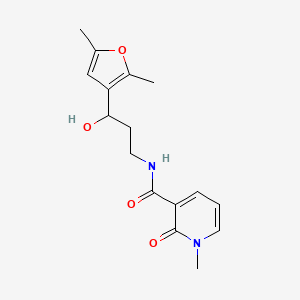

![2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2771893.png)
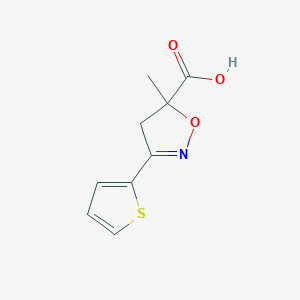
![N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2771895.png)
![N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2771896.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2771898.png)
![Phenyl[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2771900.png)
